molecular formula C10H5BrClNO2 B15064004 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline

7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B15064004
M. Wt: 286.51 g/mol
InChI Key: XCHFDZLYAWMRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and chlorine atoms, as well as a dioxolo ring fused to the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline typically involves the bromination and chlorination of the quinoline core. One common method involves the use of N-bromosuccinimide (NBS) for bromination and thionyl chloride for chlorination. The reaction is usually carried out under reflux conditions with appropriate solvents such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

    Quinoline N-Oxides: Formed through oxidation reactions.

    Dihydroquinolines: Formed through reduction reactions.

Scientific Research Applications

7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline involves its interaction with molecular targets such as DNA gyrase and topoisomerase enzymes. These interactions inhibit the replication and transcription processes in bacterial cells, leading to antibacterial effects. In cancer cells, the compound may induce apoptosis through the inhibition of key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential biological activity.

Properties

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

7-bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline

InChI

InChI=1S/C10H5BrClNO2/c11-6-3-13-7-2-9-8(14-4-15-9)1-5(7)10(6)12/h1-3H,4H2

InChI Key

XCHFDZLYAWMRNF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=C(C=N3)Br)Cl

Origin of Product

United States

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